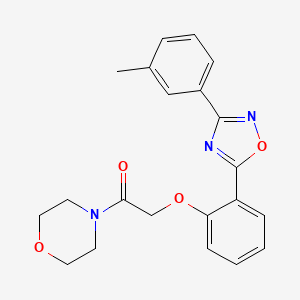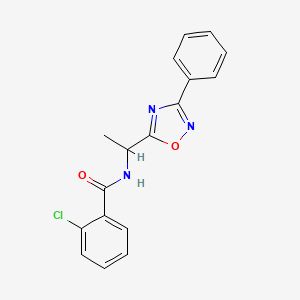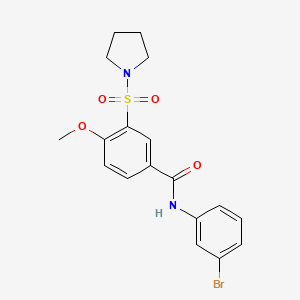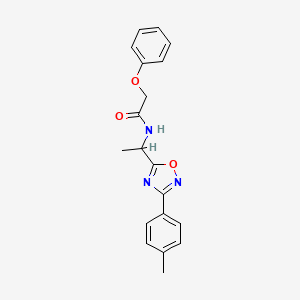
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, commonly known as AMMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMMS belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of AMMS involves the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting CAIX, AMMS disrupts the tumor microenvironment, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
AMMS has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and inhibition of cell migration and invasion. Additionally, AMMS has also been found to modulate the immune response, leading to the activation of immune cells and the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMMS in lab experiments is its high potency and specificity towards CAIX, which makes it an ideal candidate for studying the role of CAIX in cancer. However, one of the limitations of using AMMS is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on AMMS, including the development of more potent and water-soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in greater detail. Additionally, the combination of AMMS with other chemotherapeutic agents may also be explored to enhance its efficacy in cancer treatment.
Synthesemethoden
The synthesis of AMMS involves the reaction of 2-Methylbenzoic acid with thionyl chloride to form 2-Methylbenzoyl chloride. This intermediate is then reacted with 5-Amino-2-methoxybenzoic acid to form N-(5-(2-methoxy-5-(2-methylbenzamido)benzamido)-4-acetamidophenyl)sulfonamide, which is further treated with sodium hydroxide to obtain AMMS.
Wissenschaftliche Forschungsanwendungen
AMMS has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, AMMS has also been found to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
N-[5-[(4-acetamidophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-15-6-4-5-7-20(15)23(28)25-21-14-19(12-13-22(21)31-3)32(29,30)26-18-10-8-17(9-11-18)24-16(2)27/h4-14,26H,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOEBABROMTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)







